2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic compound that features both tetrazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Mode of Action
Given the presence of the tetrazole and thiadiazole groups in the molecule, it is possible that the compound could interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways due to its complex structure. The specific pathways and their downstream effects are currently unknown .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about how these factors influence the compound’s action are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 2-chloracetanilide with 1-phenyl-1H-tetrazol-5-thiol under microwave irradiation . This method is efficient and yields the desired product with high purity. The reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while reduction of nitro groups would produce amines.
Scientific Research Applications
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a plant growth regulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-phenyl-1H-tetrazol-5-yl)thioacetamide
- N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- 1-phenyl-1H-tetrazole-5-thiol
Uniqueness
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the combination of tetrazole and thiadiazole moieties in a single molecule
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS2/c25-14(18-16-19-15(21-27-16)12-7-3-1-4-8-12)11-26-17-20-22-23-24(17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGKMOSEKULHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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